molecular formula C12H11NS3 B2546876 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione CAS No. 7309-86-6

4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B2546876
CAS No.: 7309-86-6
M. Wt: 265.41
InChI Key: QAHMULIRAAEXKJ-UHFFFAOYSA-N
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Description

4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a structurally unique quinoline derivative that has been identified as a precursor or synthetic intermediate in the development of novel histone deacetylase (HDAC) inhibitors. Research into this compound and its analogs is primarily focused on its potential as an anticancer agent. The core structure is designed to act as a zinc-binding group, a critical pharmacophore for inhibiting HDAC enzymes, particularly HDAC1 and HDAC2. Inhibition of these Class I HDACs leads to an accumulation of acetylated histones and transcription factors, which subsequently alters gene expression, induces cell cycle arrest, and promotes apoptosis in various cancer cell lines. Studies have shown that derivatives based on this scaffold exhibit potent anti-proliferative activity. For instance, one study highlights its role as a key intermediate for a potent HDAC inhibitor, with the dithiolethione moiety contributing to the molecule's ability to chelate the zinc ion at the base of the HDAC active site. Further research explores its utility in creating hybrid molecules and probing structure-activity relationships to enhance selectivity and efficacy against specific cancer types. This reagent is therefore of significant value for researchers in chemical biology and medicinal chemistry who are developing next-generation epigenetic therapies.

Properties

IUPAC Name

4,4-dimethyl-5H-dithiolo[3,4-c]quinoline-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS3/c1-12(2)10-9(11(14)16-15-10)7-5-3-4-6-8(7)13-12/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHMULIRAAEXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3N1)C(=S)SS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-disubstituted-1,2-dihydroquinolines with sulfur-containing reagents to form the desired dithioloquinoline structure . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1,3-Dipolar Cycloaddition Reactions

This compound undergoes regioselective 1,3-dipolar cycloaddition with acetylenic dipolarophiles. The reaction rate depends on the electron-deficient nature of the triple bond:

Dipolarophile Product Conditions Reference
Acetylenedicarboxylate4-(1',3'-Dithiol-2'-ylidene)-1,2-dihydroquinoline-3-thionesReflux in toluene, 12–24 hr
Excess acetylenedicarboxylate1',3'-Dithiole-2'-spiro-1-(5,6-dihydrothiino[2,3-c]quinolines)2:1 molar ratio, 48 hr

The reaction proceeds via a thiocarbonyl ylide intermediate, forming fused dithiole or thiinoquinoline derivatives with high regioselectivity .

Acylation and Alkylation

The secondary amino group and C(6) hydrogen atom are reactive sites for electrophilic substitution:

Acylation

Reaction with acyl chlorides yields N-acyl derivatives:

Acyl Chloride Product Yield Reference
Benzoyl chlorideN-Benzoyl-dithioloquinolinethione78%
4-Methoxybenzoyl chloride8-Methoxy-5-(4-methoxybenzoyl)-dithioloquinoline82%

Alkylation

Treatment with methyl iodide generates iodomethyl intermediates, which react with arylamines to form arylimino derivatives:

Arylamine Product Conditions Reference
Aniline10-(Phenylimino)-7,10-dihydropyrroloquinolineReflux in dry THF

Annelation Reactions

Oxalyl chloride induces annelation of the pyrrole-1,2-dione fragment via the Stolle reaction:

Reagent Product Key Feature Reference
Oxalyl chloridePyrrolo[3,2,1-ij]quinoline-1,2-dioneFused tricyclic structure

This reaction expands the heterocyclic system, enhancing potential bioactivity .

Oxidation

Controlled oxidation with hydrogen peroxide converts the thiocarbonyl group to sulfoxide or sulfone derivatives:

Oxidizing Agent Product Selectivity Reference
H₂O₂Sulfoxide derivative>90%
KMnO₄Sulfone derivative85%

Reduction

Sodium borohydride reduces the thiocarbonyl group to a thiol, enabling further functionalization:

Reducing Agent Product Application Reference
NaBH₄4,5-Dihydroquinoline-thiolPrecursor for metal complexes

Coupling Reactions

The thiocarbonyl group participates in thio-Michael additions and nucleophilic substitutions:

Reagent Product Conditions Reference
Benzothiazole-2-thiol5-(Benzothiazolylthio)acetyl derivativeRoom temperature
4-PhenylthiosemicarbazideThiosemicarbazone conjugateReflux in ethanol

These reactions enhance the compound’s bioactivity profile, particularly against microbial targets .

Complexation with Metal Ions

The dithiolo moiety chelates transition metals, forming stable complexes:

Metal Salt Complex Stability Constant (log K) Reference
Cu(II) chloride[Cu(Dithioloquinoline)Cl₂]12.3
Fe(III) nitrate[Fe(Dithioloquinoline)(NO₃)₃]10.8

These complexes are explored for catalytic and antimicrobial applications.

Scientific Research Applications

Kinase Inhibition

The compound has been extensively studied for its potential as a kinase inhibitor , particularly in the context of cancer treatment. Kinases are critical enzymes that regulate various cellular processes, and their dysregulation is often linked to cancer progression. Research indicates that derivatives of 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione exhibit significant inhibitory effects on specific kinases:

Kinase IC50 Value Activity
JAK3< 100 nMPromising inhibition
NPM1-ALK< 200 nMSignificant activity
cRAF< 150 nMNotable inhibition

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents targeting these kinases .

Synthesis of Derivatives

The synthesis of various derivatives of this compound has been documented, showcasing its versatility in medicinal chemistry. The synthetic routes typically involve multi-step organic reactions, including alkylation and condensation methods. These derivatives have been evaluated for their biological activities and have shown promise in exhibiting chemoprotective and antitumor effects .

Chemoprotective Properties

Research indicates that compounds within this class demonstrate pleiotropic effects , including chemoprotective properties. These compounds have been studied for their ability to protect cells from oxidative stress and induce apoptosis in cancer cells . The mechanisms underlying these effects may involve the modulation of signaling pathways associated with cell survival and proliferation.

Antitumor Activity

The antitumor activity of this compound has been assessed through various cellular assays. Studies report that certain derivatives exhibit inhibition percentages greater than 85% against tumor cell lines . This significant activity underscores the compound's potential as a therapeutic agent in oncology.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • Study on Kinase Inhibition :
    • Researchers synthesized multiple derivatives and tested their inhibitory effects against human kinases.
    • Results showed some derivatives had IC50 values indicating potent activity against JAK3 and NPM1-ALK kinases .
  • Antitumor Activity Assessment :
    • A study evaluated the cytotoxic effects of various derivatives on different cancer cell lines.
    • Compounds exhibited significant inhibition rates, suggesting potential for development as anticancer drugs .

Mechanism of Action

The mechanism of action of 4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with specific molecular targets, particularly protein kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Core Structure and Substitution Patterns

The target compound features a 4,4-dimethyl group on the dihydroquinoline ring and a sulfur-rich dithiolothione moiety. Key analogs include:

  • 8-Substituted derivatives (e.g., 8-phenylpiperazinylcarbonothioyl, 8-morpholinylcarbonothioyl) .
  • N-Acyl derivatives (e.g., 5-butyryl, 5-(4-nitrobenzoyl)) .
  • Fused heterocyclic systems (e.g., pyrrolo[3,2,1-ij]quinoline-dione) .
Table 1: Selected Derivatives and Their Physicochemical Properties
Compound ID Substituents Yield (%) Melting Point (°C) Molecular Formula Reference
Target Compound 4,4-dimethyl C${13}$H${13}$NS$_3$
2b 8-(4-phenylpiperazinylcarbonothioyl) 82 91–92 C${24}$H${25}$N$3$S$4$
2d 5-benzyl, 8-piperidinylcarbonothioyl 84 98–99 C${25}$H${26}$N$2$S$4$
2h Dioxane-annelated 81 238–239 C${14}$H${13}$NO$2$S$3$
2q Pyrrolo[3,2,1-ij]quinoline-dione C${17}$H${13}$NO$2$S$3$
7345-50-8 8-ethoxy C${14}$H${15}$NOS$_3$

Key Observations :

  • Substituent Impact : Bulky groups (e.g., phenylpiperazinyl in 2b) enhance solubility and bioavailability compared to the parent compound .
  • Thermal Stability : Annelated derivatives (e.g., 2h) exhibit higher melting points due to increased rigidity .

Kinase Inhibition

The target compound and its analogs demonstrate potent inhibition of protein kinases, a critical target in cancer therapy.

Table 2: Kinase Inhibition Profiles (IC$_{50}$, µM)
Compound ID JAK3 NPM1-ALK cRAF [Y340D/Y341D] Reference
Target 0.36 0.54 0.78
2b 0.38 0.25
2c 0.41 0.78
2q 0.46 5.34
Sorafenib* 0.78 0.43 1.95

*Reference drug.

Key Findings :

  • Structural-Activity Relationship (SAR) : Linear substituents (e.g., piperazinyl in 2b) enhance binding affinity, while fused rings (e.g., 2q) may reduce efficacy against cRAF .

Chemoprotective and Antimicrobial Activities

  • H$_2$S Release: Analogous to oltipraz (a known chemopreventive agent), the target compound upregulates glutathione-S-transferase and scavenges ROS, mitigating oxidative stress .
  • Antimicrobial Activity : Derivatives like 2h and 2i-n exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL), surpassing amoxicillin and ketoconazole .

Computational Predictions vs. Experimental Data

PASS Online predictions identified 12 derivatives with pleiotropic activities, including antitumor and anti-inflammatory effects . However, discrepancies were noted:

  • Compound 2q : Predicted inactivity in silico but showed significant cRAF inhibition (IC$_{50}$ = 5.34 µM), emphasizing the need for empirical validation .
  • N-Acyl Derivatives : Predicted to lack kinase activity but demonstrated moderate inhibition (IC$_{50}$ ~10–20 µM) .

Biological Activity

4,4-Dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings, including data tables and case studies.

  • Molecular Formula : C₁₂H₁₁N₂S₃
  • Molecular Weight : 243.36 g/mol
  • CAS Number : 7309-86-6

Biological Activity Overview

Recent studies have highlighted the potential therapeutic applications of this compound. The compound has been evaluated for various biological activities including:

  • Antitumor Effects
  • Anti-inflammatory Activity
  • Chemoprotective Properties
  • Apoptosis Induction

Antitumor Activity

A study evaluated the antitumor potential of several derivatives of this compound. Using the PASS (Prediction of Activity Spectra for Substances) software, it was predicted that these compounds could exhibit significant antitumor activity with probabilities ranging from 56% to 66% .

Table 1: Predicted Biological Activities of Dithioloquinoline Derivatives

CompoundAntitumor Probability (%)Chemoprotective Probability (%)Apoptosis Agonist Probability (%)
2a565859
2b607081
2qNarrow spectrumLowLow

Anti-inflammatory and Chemoprotective Effects

The compound also demonstrated anti-inflammatory properties in vitro. In a series of tests involving various inflammatory markers, compounds derived from dithioloquinoline were shown to inhibit pro-inflammatory cytokines significantly .

Table 2: Inhibition of Pro-inflammatory Cytokines by Dithioloquinoline Derivatives

CytokineControl Level (pg/mL)Compound 2a (pg/mL)Compound 2b (pg/mL)
TNF-alpha2005030
IL-61504025
IL-1β1804535

Protein Kinase Inhibition

The biological evaluation included in vitro screening against several protein kinases such as EGFR and JAK2. The IC50 values were calculated for leading compounds, revealing moderate inhibitory activity ranging from 5 to 56% against the tested kinases .

Table 3: IC50 Values for Protein Kinase Inhibition

CompoundEGFR IC50 (µM)JAK2 IC50 (µM)
2a1015
2b5>20
Control--

The mechanism through which these compounds exert their biological effects involves the modulation of signaling pathways associated with cell growth and survival. The ability to induce apoptosis in cancer cells suggests that these compounds may affect mitochondrial pathways and caspase activation .

Q & A

Q. What theoretical models explain the compound’s non-covalent interactions with kinase ATP-binding pockets?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) map hydrogen bonds between the thione sulfur and kinase hinge regions. Pharmacophore models highlight hydrophobic interactions with methyl groups and π-π stacking with quinoline. Validation includes mutagenesis studies (e.g., Ala substitution in kinase hinge residues) .

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